

endo-BCN-PEG4-Boc-amine chemical structure and properties

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Compound of Interest

Compound Name: endo-BCN-PEG4-Boc-amine

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An In-depth Technical Guide to endo-BCN-PEG4-Boc-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **endo-BCN-PEG4-Boc-amine**, a bifunctional linker critical in the fields of bioconjugation and drug development. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates a typical workflow for its application in copper-free click chemistry.

Core Chemical Structure and Properties

Endo-BCN-PEG4-Boc-amine is a polyethylene glycol (PEG) derivative that incorporates three key functional components: a bicyclo[6.1.0]nonyne (BCN) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2][3][4] The endo-isomer of BCN is noted for its high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5] The hydrophilic PEG4 spacer enhances solubility in aqueous media and reduces steric hindrance.[6][7] The Boc-protected amine allows for selective deprotection under mild acidic conditions to reveal a primary amine for subsequent conjugation.[1][2][8]

Chemical and Physical Properties

The following table summarizes the key quantitative data for **endo-BCN-PEG4-Boc-amine**.



Property	Value	References
Molecular Formula	C26H44N2O8	[9]
Molecular Weight	512.6 g/mol	[1][9][10]
Purity	Typically ≥95% to ≥98%	[1][5][9]
Appearance	Not explicitly stated, but related compounds are oils or solids.	[11]
Storage Conditions	-20°C	[1][2]
Solubility (of the deprotected form, endo-BCN-PEG4-amine)	Soluble in Water, DMSO, DCM, DMF.	[12]

Applications in Bioconjugation and Drug Delivery

The unique trifunctional nature of **endo-BCN-PEG4-Boc-amine** makes it a versatile tool in creating complex biomolecular architectures. Its primary application lies in copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in biological systems without the need for a toxic copper catalyst.[9][13][14]

The BCN group reacts readily with azide-functionalized molecules to form a stable triazole linkage.[5][9] This is particularly useful for labeling proteins, oligonucleotides, and other biomolecules.[10] Following the SPAAC reaction, the Boc protecting group can be removed to expose the primary amine, which can then be used for further functionalization, such as conjugation to a drug molecule, a targeting ligand, or a surface.

Experimental Protocols

The following are generalized protocols for the key reactions involving **endo-BCN-PEG4-Boc-amine**. Optimization may be required for specific applications.

Boc Deprotection of endo-BCN-PEG4-Boc-amine

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:



- endo-BCN-PEG4-Boc-amine
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Ice bath
- Rotary evaporator

Procedure:

- Dissolve the **endo-BCN-PEG4-Boc-amine** in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution (a common concentration is 20-50% v/v in DCM).[15]
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[15]
- Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.[15]
- The resulting TFA salt of the deprotected amine can often be used directly in subsequent steps or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
 [15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general procedure for conjugating an azide-modified biomolecule with the deprotected endo-BCN-PEG4-amine.



Materials:

- Deprotected endo-BCN-PEG4-amine
- Azide-modified biomolecule (e.g., protein, oligonucleotide)
- Amine-free buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO (if needed for stock solutions)

Procedure:

- Ensure the azide-modified biomolecule is purified and in an amine-free buffer.
- Prepare a stock solution of the deprotected endo-BCN-PEG4-amine in an appropriate solvent like DMSO. A 10 mM stock solution is a common starting point.
- Add the endo-BCN-PEG4-amine stock solution to the solution of the azide-modified biomolecule. A 2-4 fold molar excess of the BCN reagent over the azide-modified biomolecule is a typical starting point.[1]
- Keep the final concentration of DMSO in the reaction mixture low (ideally below 5% v/v) to minimize effects on biomolecule stability.[1]
- Gently mix the reaction components.
- Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter, with some reactions being sufficient after 2 hours at room temperature.
 [1]
- Monitor the conjugation reaction by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
- Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove excess reagents.

Visualizing the Workflow

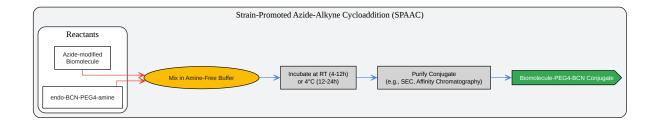


The following diagrams illustrate the key processes involving **endo-BCN-PEG4-Boc-amine**.



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Caption: Workflow for the Boc deprotection of **endo-BCN-PEG4-Boc-amine**.



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Caption: Experimental workflow for a typical SPAAC reaction.

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